molecular formula C9H8BrNO B7827699 4-Bromo-2-methoxy-6-methylbenzonitrile

4-Bromo-2-methoxy-6-methylbenzonitrile

Cat. No.: B7827699
M. Wt: 226.07 g/mol
InChI Key: PHLGGJVINWUJRP-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylbenzonitrile is an organic compound with the molecular formula C9H8BrNO. It is characterized by a bromine atom, a methoxy group, and a methyl group attached to a benzonitrile ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-6-methylbenzonitrile typically involves the bromination of 2-methoxy-6-methylbenzonitrile. This can be achieved by reacting 2-methoxy-6-methylbenzonitrile with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Safety measures, such as proper ventilation and the use of personal protective equipment, are essential due to the hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxy-6-methylbenzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce corresponding amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-methoxy-6-methylbenzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-methoxy-6-methylbenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-2-methoxy-6-methylbenzonitrile

  • 4-Bromo-2-hydroxy-6-methylbenzonitrile

  • 4-Bromo-2-methylbenzonitrile

  • 4-Bromo-2-methoxybenzonitrile

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Properties

IUPAC Name

4-bromo-2-methoxy-6-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLGGJVINWUJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Bromo-2-methoxy-6-methyl-phenyl)-amine hydrobromide (5.0 g, 23.2 mmol) is suspended in concentrated hydrochloric acid (5.5 ml) and ice (20 g) followed by the drop wise addition of a solution of sodium nitrite (1.63 g, 23.6 mmol) in water (5.5 ml) at 0° C. The resulting mixture is stirred at 0° C. for 30 min and neutralized with aqueous sodium carbonate. This mixture is then added with vigorous stirring at 0° C. to a suspension prepared by mixing copper(I) cyanide (2.6 g, 28.9 mmol) in water (11 ml) with a solution of sodium cyanide (3.6 g, 73.6 mmol) in water (5.5 ml) at 0° C. To the mixture is added toluene (45 ml) and stirred at 0° C. for 1 h, at RT for 2 h and at 50° C. for 1 h. The reaction mixture is cooled and the toluene layer is separated. The organic layer is washed with water (2×40 ml), dried over sodium sulfate and evaporated to get the crude product which is purified by column chromatography (silica gel, 10% ethyl acetate/hexane) to obtain 4-bromo-2-methoxy-6-methyl-benzonitrile (2.8 g, 12.4 mmol, 53%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
1.63 g
Type
reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper(I) cyanide
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
3.6 g
Type
reactant
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Five
Quantity
5.5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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